molecular formula C33H31O4P B13398277 12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B13398277
M. Wt: 522.6 g/mol
InChI Key: SJUUFNNMSRKKKK-UHFFFAOYSA-N
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Description

12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, starting from readily available raw materials. The process may include:

    Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.

    Functional group modifications: Introduction of hydroxyl, methyl, and phenyl groups through various organic reactions such as Friedel-Crafts alkylation, oxidation, and reduction.

    Final oxidation step:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

    Safety and environmental considerations: Implementing measures to minimize waste and ensure safe handling of chemicals.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can modify the oxide group to hydroxyl or other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Radical scavenging: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.

    Signal transduction: Modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene, 1,2,3,4-tetrahydro-6,7-dimethyl-.

    Tetralin derivatives: Compounds such as 7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin.

Uniqueness

12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its complex structure, which includes multiple rings and functional groups

Properties

Molecular Formula

C33H31O4P

Molecular Weight

522.6 g/mol

IUPAC Name

12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C33H31O4P/c1-31(2)19-33-20-32(3,4)26-18-16-24(22-13-9-6-10-14-22)30(28(26)33)37-38(34,35)36-29-23(15-17-25(31)27(29)33)21-11-7-5-8-12-21/h5-18H,19-20H2,1-4H3,(H,34,35)

InChI Key

SJUUFNNMSRKKKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC=CC=C5)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7)O)(C)C)C

Origin of Product

United States

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